N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group attached to a trimethoxybenzamide moiety
Mechanism of Action
Target of Action
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression .
Mode of Action
This compound interacts with HDACs, inhibiting their activity. By inhibiting HDACs, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can affect gene expression, potentially turning on genes that were previously off .
Biochemical Pathways
The inhibition of HDACs affects many biochemical pathways. For instance, it has been shown to have effects on the Bcr-Abl pathway . The Bcr-Abl pathway is involved in cell growth and division, and its dysregulation is associated with certain types of cancer .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of HDACs and the subsequent changes in gene expression can have a variety of effects on cells. For instance, it has been shown to have antiproliferative effects on certain cancer cell lines . This means it can slow or stop the growth of these cells.
Biochemical Analysis
Biochemical Properties
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has been shown to interact with various enzymes and proteins . For instance, it has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . The nature of these interactions involves the compound binding to these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are significant. It has been observed to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . For example, it has been found to inhibit Bcr-Abl and HDAC1, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its observed antiproliferative activities suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminophenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)benzamide
- 3,4,5-Trimethoxybenzamide
- N-(2-Aminophenyl)-3,4,5-trimethoxyphenylacetamide
Uniqueness
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of the aminophenyl and trimethoxybenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-aminophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-7-5-4-6-11(12)17/h4-9H,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVPMDZEZZLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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